3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide
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Overview
Description
ML236, also known as Compactin, is a polyketide compound produced by the filamentous fungus Penicillium citrinum. It is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, an enzyme involved in the biosynthesis of cholesterol. ML236 has been extensively studied for its potential therapeutic applications, particularly in the treatment of hypercholesterolemia and cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML236 involves several steps, starting from simple precursors. The key steps include the formation of the polyketide backbone through a series of Claisen condensations, followed by cyclization and oxidation reactions to form the final product. The reaction conditions typically involve the use of strong bases and oxidizing agents, as well as specific temperature and pressure conditions to ensure the desired product yield .
Industrial Production Methods
Industrial production of ML236 is primarily carried out through fermentation processes using Penicillium citrinum. The fungus is cultured in large bioreactors under controlled conditions, including temperature, pH, and nutrient supply, to optimize the production of ML236. The compound is then extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
ML236 undergoes several types of chemical reactions, including:
Oxidation: ML236 can be oxidized to form various derivatives, which may have different biological activities.
Reduction: Reduction of ML236 can lead to the formation of more stable compounds with altered pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions of ML236 include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product yield and purity .
Major Products Formed
The major products formed from the reactions of ML236 include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups. These products are often studied for their potential therapeutic applications and biological activities .
Scientific Research Applications
ML236 has a wide range of scientific research applications, including:
Chemistry: ML236 is used as a chemical probe to study the biosynthesis of polyketides and the mechanisms of enzyme inhibition.
Biology: ML236 is used to investigate the role of 3-hydroxy-3-methylglutaryl-coenzyme A reductase in cellular metabolism and cholesterol biosynthesis.
Medicine: ML236 is studied for its potential therapeutic applications in the treatment of hypercholesterolemia and cardiovascular diseases.
Industry: ML236 is used in the development of new drugs and therapeutic agents targeting cholesterol biosynthesis and related metabolic pathways
Mechanism of Action
ML236 exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which is a key enzyme in the biosynthesis of cholesterol. By inhibiting this enzyme, ML236 reduces the production of cholesterol in the liver, leading to lower levels of cholesterol in the blood. This mechanism of action makes ML236 a potential therapeutic agent for the treatment of hypercholesterolemia and cardiovascular diseases .
Comparison with Similar Compounds
ML236 is similar to other polyketide compounds, such as Lovastatin and Simvastatin, which also inhibit 3-hydroxy-3-methylglutaryl-coenzyme A reductase. ML236 is unique in its specific structure and the particular fungal source from which it is derived. The similar compounds include:
Lovastatin: Another polyketide compound with similar enzyme inhibitory activity.
Simvastatin: A synthetic derivative of Lovastatin with enhanced pharmacological properties.
Pravastatin: A semi-synthetic derivative with improved water solubility and bioavailability
ML236 stands out due to its unique structural features and the specific fungal source, which may contribute to its distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C16H21N3O2 |
---|---|
Molecular Weight |
287.36 g/mol |
IUPAC Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide |
InChI |
InChI=1S/C16H21N3O2/c1-16(2,3)12-7-5-11(6-8-12)15-18-14(21-19-15)10-9-13(20)17-4/h5-8H,9-10H2,1-4H3,(H,17,20) |
InChI Key |
NOGDJCUSTNXIOS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC |
Synonyms |
3-[3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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